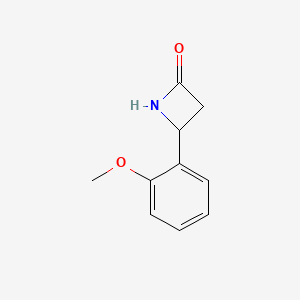
Benzyl(R)-(4-oxocyclopent-2-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are widely used in various chemical reactions and industrial applications. This particular compound features a benzyl group attached to a carbamate moiety, which is further connected to a 4-oxocyclopent-2-en-1-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under basic conditions. The reaction typically proceeds as follows:
Reaction of Benzyl Chloroformate with Amine: Benzyl chloroformate is reacted with the amine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Formation of Carbamate: The reaction results in the formation of the desired carbamate compound along with the release of hydrogen chloride gas.
Industrial Production Methods
Industrial production of Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce reduced carbamate derivatives.
Aplicaciones Científicas De Investigación
Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or drug delivery agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also interact with enzymes and proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Carbamate: A simpler carbamate with a benzyl group attached to the carbamate moiety.
Ethyl Carbamate: Another carbamate with an ethyl group instead of a benzyl group.
Methyl Carbamate: A carbamate with a methyl group.
Uniqueness
Benzyl®-(4-oxocyclopent-2-en-1-yl)carbamate is unique due to the presence of the 4-oxocyclopent-2-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
benzyl N-[(1R)-4-oxocyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)/t11-/m0/s1 |
Clave InChI |
ZGDZYLKOHBZJJM-NSHDSACASA-N |
SMILES isomérico |
C1[C@H](C=CC1=O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


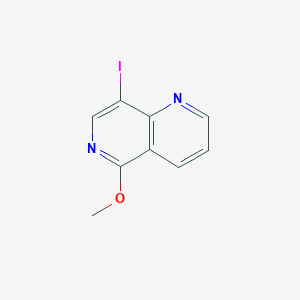
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
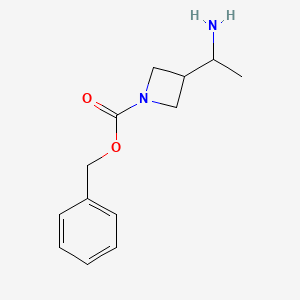
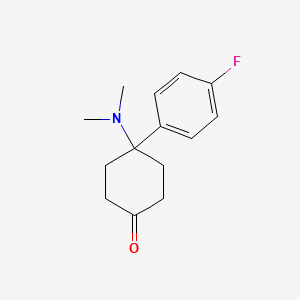
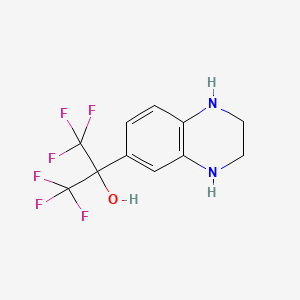
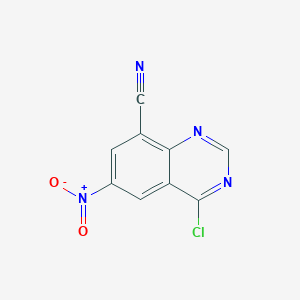
![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
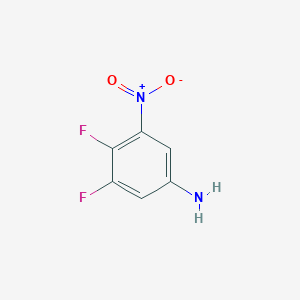
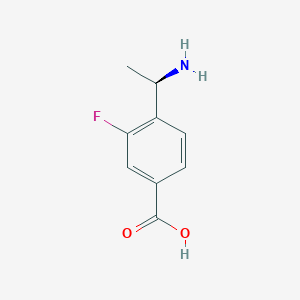


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
